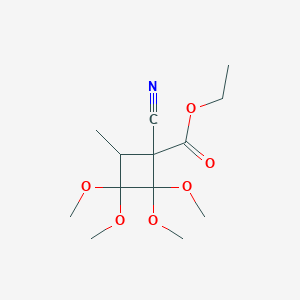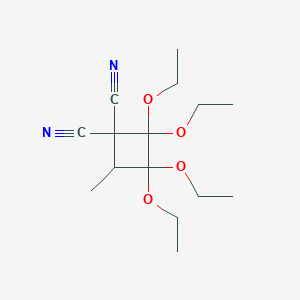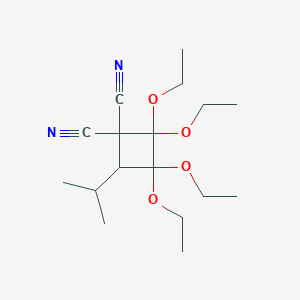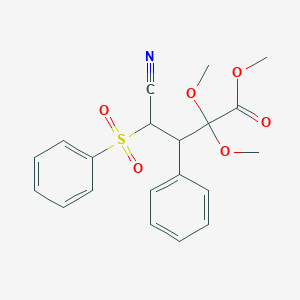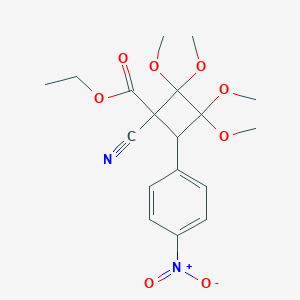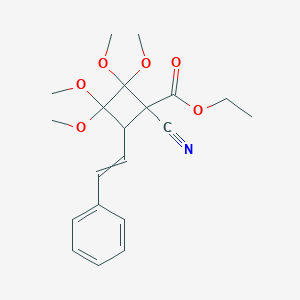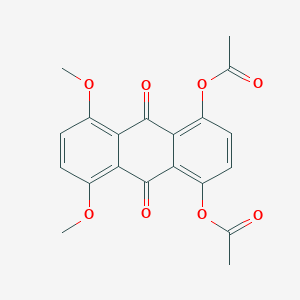![molecular formula C15H21N5O B396925 N-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}HYDROXYLAMINE](/img/structure/B396925.png)
N-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}HYDROXYLAMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}HYDROXYLAMINE is a complex organic compound with a unique structure that combines a cyclohexyl group, a methylphenyl group, and a tetraazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}HYDROXYLAMINE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclohexyl group, the introduction of the hydroxy(methyl)amino group, and the construction of the tetraazole ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
N-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}HYDROXYLAMINE can undergo various chemical reactions, including:
Oxidation: The hydroxy(methyl)amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The tetraazole ring and the phenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy(methyl)amino group may yield oxo derivatives, while substitution reactions on the tetraazole ring can produce a variety of substituted tetraazoles.
科学研究应用
N-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}HYDROXYLAMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of N-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. The hydroxy(methyl)amino group and the tetraazole ring are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 5-{1-[hydroxy(methyl)amino]cyclohexyl}-1-(2-chlorophenyl)-1H-tetraazole
- 5-{1-[hydroxy(methyl)amino]cyclohexyl}-1-(2-fluorophenyl)-1H-tetraazole
- 5-{1-[hydroxy(methyl)amino]cyclohexyl}-1-(2-bromophenyl)-1H-tetraazole
Uniqueness
Compared to similar compounds, N-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}HYDROXYLAMINE exhibits unique properties due to the presence of the methyl group on the phenyl ring. This structural feature can influence its reactivity, biological activity, and overall stability, making it a compound of particular interest in various research fields.
属性
分子式 |
C15H21N5O |
|---|---|
分子量 |
287.36g/mol |
IUPAC 名称 |
N-methyl-N-[1-[1-(2-methylphenyl)tetrazol-5-yl]cyclohexyl]hydroxylamine |
InChI |
InChI=1S/C15H21N5O/c1-12-8-4-5-9-13(12)20-14(16-17-18-20)15(19(2)21)10-6-3-7-11-15/h4-5,8-9,21H,3,6-7,10-11H2,1-2H3 |
InChI 键 |
ROMQBOXYPCWWRC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C3(CCCCC3)N(C)O |
规范 SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C3(CCCCC3)N(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


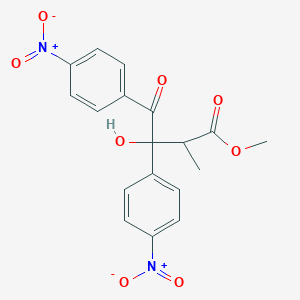
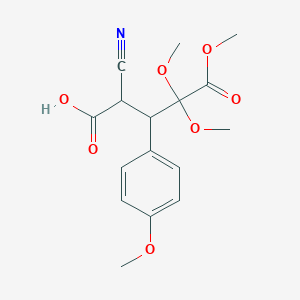
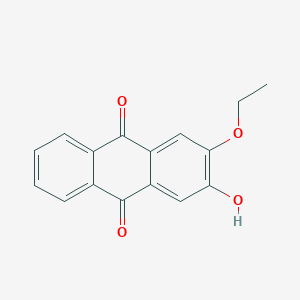
![(2-Methyl-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl)methyl acetate](/img/structure/B396848.png)
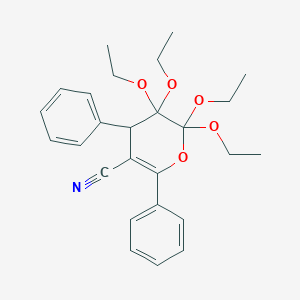
![4-[(Z)-2-(4-chlorophenyl)ethenyl]-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile](/img/structure/B396852.png)

